molecular formula C14H12ClN3O3S2 B2520952 2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide CAS No. 1903293-03-7

2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2520952
CAS No.: 1903293-03-7
M. Wt: 369.84
InChI Key: YJIVAWCJXPYCSF-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is fused with a benzene sulfonamide group, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the thienopyrimidine core. This can be achieved by reacting methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. The next step involves chlorination using phosphorus oxychloride (POCl3) to obtain 2,4-dichlorothieno[2,3-d]pyrimidine . This intermediate is then reacted with an appropriate amine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to yield the desired thienopyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the thienopyrimidine core can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thienopyrimidine derivatives with different functional groups, while oxidation and reduction can lead to the formation of sulfoxides or sulfides, respectively.

Scientific Research Applications

2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The thienopyrimidine core can inhibit enzymes such as cytochrome bd oxidase, which is involved in the energy metabolism of Mycobacterium tuberculosis . This inhibition disrupts the bacterial respiratory chain, leading to reduced ATP production and bacterial cell death. Additionally, the compound can interact with other molecular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of the benzenesulfonamide group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S2/c15-11-3-1-2-4-12(11)23(20,21)17-6-7-18-9-16-13-10(14(18)19)5-8-22-13/h1-5,8-9,17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIVAWCJXPYCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=NC3=C(C2=O)C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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